(R)-butane-1,2-diol can be synthesized through several methods:
The molecular structure of (R)-butane-1,2-diol features two hydroxyl groups attached to the first and second carbon atoms of a four-carbon chain. The stereochemistry at the second carbon gives rise to its chirality. The structural formula can be represented as:
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
BMRWNKZVCUKKSR-SCSAIBSYSA-N
CCC(CO)O
The presence of hydroxyl groups contributes to its polarity and ability to form hydrogen bonds, influencing its solubility in water and other solvents .
(R)-butane-1,2-diol participates in several chemical reactions:
The mechanism of action for (R)-butane-1,2-diol largely revolves around its role as a substrate for various enzymes in biological systems. For instance:
This enzymatic process is critical in metabolic pathways where (R)-butane-1,2-diol may be involved in energy production or biosynthesis .
The physical and chemical properties of (R)-butane-1,2-diol include:
Property | Value |
---|---|
Molecular Weight | 90.12 g/mol |
Boiling Point | Approximately 185 °C |
Melting Point | -20 °C |
Density | 0.93 g/cm³ |
Solubility | Soluble in water |
Flash Point | 85 °C |
These properties make it suitable for various applications in chemical synthesis and pharmaceuticals .
(R)-butane-1,2-diol has diverse applications across multiple fields:
Systematic IUPAC nomenclature designates this compound as (2R)-butane-1,2-diol, clearly specifying the absolute configuration at the chiral center. Alternative designations include (R)-1,2-dihydroxybutane and (R)-α-butylene glycol, though these are less precise in stereochemical description [2] [8]. The molecule's chirality originates exclusively from the C2 carbon bearing four different substituents: –H, –OH, –CH₂OH, and –CH₂CH₃. This asymmetry generates two non-superimposable mirror images (enantiomers), designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules where the –OH group takes precedence over –CH₂OH and ethyl groups [8].
The stereochemical purity of the (R)-enantiomer profoundly influences its functional behavior in asymmetric synthesis and biological systems. When compared to its racemic mixture (typically reported LD₅₀ = 16 g/kg in rats), the enantiomerically pure form exhibits altered interactions with chiral environments, though specific toxicological distinctions remain less documented [2] [9]. The physical properties of the pure enantiomer differ subtly from the racemate; notably, the (R)-enantiomer displays specific optical rotation values ([α]₂₀D) that serve as critical indicators of enantiomeric purity essential for pharmaceutical applications [8]. Characterization via chiral chromatography or NMR spectroscopy with chiral shift reagents confirms enantiomeric excess (ee), a crucial quality parameter for synthetic applications requiring high stereoselectivity [8].
Table 1: Stereochemical and Physicochemical Properties of (R)-Butane-1,2-Diol
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 40348-66-1 | Registry |
Molecular Formula | C₄H₁₀O₂ | Elemental Analysis |
Molecular Weight | 90.121 g/mol | Mass Spectrometry |
Optical Purity (ee) | ≥98% (typical commercial) | Chiral HPLC |
Specific Rotation ([α]₂₀D) | Literature values vary (characteristic range) | Polarimetry |
Melting Point | -50°C (racemate) | DSC |
Boiling Point | 195-197°C (racemate at 760 mmHg) | Distillation |
Viscosity (20°C) | 7.3 mPa·s (racemate) | Rheometry |
Chirality Descriptor | (R)-configuration at C2 | X-ray Crystallography |
The history of 1,2-butanediol chemistry traces back to 1859 when Charles-Adolphe Wurtz first described the compound, marking the inception of systematic glycol chemistry [2]. Early industrial processes focused primarily on the racemic mixture due to simpler synthetic routes and lower production costs. The catalytic hydration of butene oxides emerged as the dominant petrochemical route, where n-butene undergoes epoxidation followed by hydrolysis, though this process faced limitations in stereochemical control [2] [7]. The Wurtz synthesis involved hydrolysis of 1,2-dibromobutane, which produced racemic diol without enantiomeric discrimination [2].
The evolution toward enantioselective synthesis gained momentum in the late 20th century alongside advances in asymmetric catalysis. Key developments included enzymatic resolution techniques employing lipases or esterases capable of kinetic resolution of racemic mixtures through selective acylation of one enantiomer [6]. Simultaneously, chemocatalytic methods emerged using chiral catalysts for asymmetric hydrogenation of α-hydroxy ketones like 1-hydroxybutan-2-one, directly yielding enantioenriched diol [7]. These methodologies aligned with broader industrial shifts toward stereoselective production of pharmaceutical intermediates where the (R)-configuration demonstrated superior bioactivity in certain antimicrobial and antitumor agents [7].
Industrial utilization initially centered on non-chiral applications: as plasticizers in polyester resins (patented in 1986 by Mitsubishi Monsanto Chemical Company) and as humectants in cosmetic formulations [2] [6]. The racemic mixture's incorporation into unsaturated polyester resins exploited its bifunctionality for cross-linking with unsaturated dicarboxylic acids, forming thermoset plastics with enhanced flexibility compared to ethylene glycol-based analogs [2] [6]. The transition toward chiral applications accelerated with the recognition that (R)-butane-1,2-diol serves as a precursor to (R)-2-hydroxybutyric acid—a critical building block for azinothricin-family antitumor antibiotics—and α-ketobutyric acid, employed in amino acid biosynthesis [2] [7]. Mitsubishi Petrochemical's 1992 patent for α-ketobutyric acid production specifically highlighted the enantioselective transformation of chiral diol precursors, establishing the commercial value of stereochemical control [2].
The four stable butanediol isomers—1,2-; 1,3-; 1,4-; and 2,3-butanediol—exhibit substantial differences in molecular geometry, polarity, and biological function despite identical molecular formulas. These variations stem from hydroxyl group positioning and stereochemical possibilities, profoundly influencing their industrial applications and metabolic behaviors [2] [7].
Table 2: Comparative Physicochemical Properties of Butanediol Isomers
Isomer | Hydroxyl Positions | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Viscosity (mPa·s, 20°C) | Chirality Considerations |
---|---|---|---|---|---|---|
1,2-Butanediol | Vicinal (adjacent) | -50 | 195-197 | Miscible | 7.3 | Chiral center at C2; (R)/(S) enantiomers |
1,3-Butanediol | 1,3-distal | -50 | 207.5 | Miscible | 103.9 | Chiral at C2; meso-form nonexistent |
1,4-Butanediol | Terminal symmetric | 20.1 | 230 | Miscible | 71.5 | Achiral |
2,3-Butanediol | Vicinal internal | 19° (meso); 7.6° (dl) | 179-182 | Miscible | 35.6 | Two chiral centers; meso/dl diastereomers |
Physicochemical Properties: Vicinal diols (1,2- and 2,3-butanediol) demonstrate markedly higher polarity and hydrogen-bonding capacity compared to their terminal-distal counterparts. This structural feature translates to distinctive dielectric behavior; 1,2-butanediol exhibits a Kirkwood correlation factor (g >1) indicating parallel dipole association through intramolecular hydrogen bonding [4]. In binary mixtures with 1,4-dioxane, dielectric spectroscopy reveals significant dipole-dipole interactions and hydrogen bonding for 1,2-butanediol, contrasting with the less pronounced effects in 1,4-butanediol mixtures [4]. The vicinal hydroxyl arrangement in 1,2-butanediol lowers its boiling point (195-197°C) relative to 1,4-butanediol (230°C), despite identical molecular weights, due to reduced intermolecular hydrogen bonding efficiency [2] [4]. Viscosity measurements further highlight structural influences: 1,2-butanediol's viscosity (7.3 mPa·s at 20°C) is substantially lower than 1,3-butanediol (103.9 mPa·s), reflecting differences in molecular flexibility and hydrogen-bonding networks [2] [9].
Biological and Metabolic Pathways: The biological distinction among isomers emerges most prominently in metabolic engineering and biosynthesis. While 1,4-butanediol has been successfully produced bio-catalytically in engineered E. coli, 1,2-butanediol biosynthesis remains challenging due to the absence of efficient enzymatic routes for its chiral formation [7]. Microorganisms naturally produce 2,3-butanediol through fermentation (notably Klebsiella and Bacillus species), yielding predominantly the meso-isomer or racemic mixture depending on bacterial enzymes [7]. In contrast, 1,2-butanediol is not a major natural fermentation product, though recent studies explore engineered pathways via Erythritol reduction or Retro-aldol condensation from C6 sugars [7].
Industrial Applications: The isomers' applications diverge significantly based on reactivity and stereochemistry. 1,4-Butanediol serves predominantly as a monomer for polybutylene terephthalate (PBT) plastics and spandex fibers, leveraging its terminal symmetric functionality [6]. The vicinal 2,3-butanediol finds use as an antifreeze agent and chiral precursor for pharmaceutical synthesis [7]. The unique value of (R)-1,2-butanediol lies in enantioselective applications: as a specialized monomer for chiral polyesters with potential liquid crystalline behavior, and as a synthetic precursor for (R)-2-hydroxybutyric acid employed in azinothricin antibiotic production [2] [7]. Recent catalytic research focuses on selective biomass conversion to specific isomers; tungsten-based catalysts facilitate cellulose conversion to ethylene glycol and 1,2-propanediol, while 1,2-butanediol remains a minor byproduct (typically <7% yield) due to competing retro-aldol pathways favoring C2-C3 products over C4 diols [7]. Emerging strategies propose erythritol (C4 sugar alcohol) as a dedicated feedstock for selective 1,2-butanediol production through tailored hydrogenolysis catalysts, potentially overcoming yield limitations in lignocellulosic conversions [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9